molecular formula C22H42N2O2 B13943119 N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide CAS No. 64011-97-8

N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide

Cat. No.: B13943119
CAS No.: 64011-97-8
M. Wt: 366.6 g/mol
InChI Key: CQNLUWBCRTYCEB-UHFFFAOYSA-N
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Description

N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,1,3,3-tetramethylbutyl groups attached to a cyclobutanedicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide typically involves the reaction of 1,1,3,3-tetramethylbutylamine with cyclobutanedicarboxylic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce reduced amide compounds.

Scientific Research Applications

N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1,1,3,3-tetramethylbutyl)-urea
  • N,N’-Bis(1,1,3,3-tetramethylbutyl)-thiourea
  • N,N’-Bis(1,1,3,3-tetramethylbutyl)-sulfamide

Uniqueness

N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide stands out due to its unique cyclobutanedicarboxamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Biological Activity

N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two bulky 1,1,3,3-tetramethylbutyl groups attached to a cyclobutanedicarboxamide backbone. This structure contributes to its lipophilicity and stability under various conditions.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, making it useful in preventing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
  • Cellular Effects : Research indicates potential effects on cellular signaling pathways, which could influence cell proliferation and apoptosis.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Radical Scavenging : The bulky groups may enhance the ability to scavenge free radicals.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially affecting membrane fluidity and function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative damage in cultured neuronal cells. This suggests its potential application in neuroprotection.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Case Study 3: Cellular Signaling

Research involving human cancer cell lines indicated that treatment with this compound led to alterations in key signaling pathways associated with cell survival and apoptosis.

Properties

CAS No.

64011-97-8

Molecular Formula

C22H42N2O2

Molecular Weight

366.6 g/mol

IUPAC Name

1-N,2-N-bis(2,4,4-trimethylpentan-2-yl)cyclobutane-1,2-dicarboxamide

InChI

InChI=1S/C22H42N2O2/c1-19(2,3)13-21(7,8)23-17(25)15-11-12-16(15)18(26)24-22(9,10)14-20(4,5)6/h15-16H,11-14H2,1-10H3,(H,23,25)(H,24,26)

InChI Key

CQNLUWBCRTYCEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)CC(C)(C)C

Origin of Product

United States

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